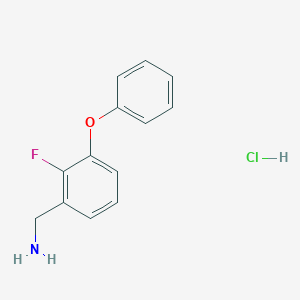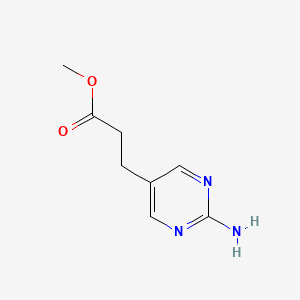
N-butyl-1,5-dimethyl-1H-pyrazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-butyl-1,5-dimethyl-1H-pyrazol-4-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with butyl and dimethyl groups, making it an interesting subject for various chemical studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-1,5-dimethyl-1H-pyrazol-4-amine typically involves the reaction of 1,5-dimethyl-1H-pyrazol-4-amine with butyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution of the halide by the amine group.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow synthesis, which allows for better control over reaction conditions and yields. This method involves the use of automated reactors where the reactants are continuously fed into the system, and the product is continuously removed, ensuring a steady supply of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
N-butyl-1,5-dimethyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butyl or dimethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions are often conducted in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Pyrazole oxides
Reduction: Reduced pyrazole derivatives
Substitution: Various substituted pyrazole derivatives depending on the substituents used.
Wissenschaftliche Forschungsanwendungen
N-butyl-1,5-dimethyl-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, including organic photovoltaic materials and photonic crystals.
Wirkmechanismus
The mechanism of action of N-butyl-1,5-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, its potential antimicrobial activity may be due to its ability to inhibit key enzymes involved in bacterial cell wall synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,5-dimethyl-1H-pyrazol-4-amine: Lacks the butyl group, making it less hydrophobic and potentially less bioactive.
N-butyl-1H-pyrazol-4-amine: Lacks the dimethyl groups, which may affect its reactivity and biological activity.
1,5-dimethyl-3-phenyl-1H-pyrazol-4-amine: Contains a phenyl group instead of a butyl group, leading to different chemical and biological properties.
Uniqueness
N-butyl-1,5-dimethyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both butyl and dimethyl groups enhances its hydrophobicity and potential bioactivity, making it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C9H17N3 |
|---|---|
Molekulargewicht |
167.25 g/mol |
IUPAC-Name |
N-butyl-1,5-dimethylpyrazol-4-amine |
InChI |
InChI=1S/C9H17N3/c1-4-5-6-10-9-7-11-12(3)8(9)2/h7,10H,4-6H2,1-3H3 |
InChI-Schlüssel |
UHQMTOYURVDEGD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC1=C(N(N=C1)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11732866.png)
![N-[(2-methoxyphenyl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B11732872.png)
![2-[4-({[4-(dimethylamino)phenyl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11732876.png)
![(3S)-3-amino-3-[2-bromo-4-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B11732882.png)


![1-[(1R)-1-methyl-2-phenylcyclopropyl]methanamine hydrochloride](/img/structure/B11732905.png)
![methyl 4-({[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoate](/img/structure/B11732910.png)
![(4-Fluoro-1-bicyclo[2.2.2]octanyl)methanamine;hydrochloride](/img/structure/B11732924.png)
![(2S,4S)-2-[(benzyloxy)methyl]-1,3-dioxolane-4-carboxylic acid](/img/structure/B11732926.png)
![1,5-Dimethyl-N-[(1-methyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B11732932.png)

![2-[(1S,2S)-2-aminocyclopentyl]acetic acid hydrochloride](/img/structure/B11732951.png)
![methyl 4-({[(1-methyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzoate](/img/structure/B11732952.png)
